2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide
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Overview
Description
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a diethylamino group, a pyrazolone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide typically involves the following steps:
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group or the pyrazolone ring.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors could be of interest.
Medicine
In medicine, the compound might be explored for its therapeutic potential. This could include studies on its efficacy and safety as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-acetamide: A similar compound with a phenyl group instead of a PH group.
2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-methyl-2,3-dihydro-1H-pyrazol-4-YL)-acetamide: A similar compound with a methyl group instead of a PH group.
Uniqueness
The uniqueness of 2-Diethylamino-N-(1,5-dimethyl-3-oxo-2-PH-2,3-dihydro-1H-pyrazol-4-YL)-acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H24N4O2/c1-5-20(6-2)12-15(22)18-16-13(3)19(4)21(17(16)23)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3,(H,18,22) |
InChI Key |
DMVTXWXNKZYLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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